

# A Comparative Guide to KRAS G12C Inhibitors: RMC-4998 vs. Sotorasib

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | RMC-4998  |           |
| Cat. No.:            | B15615694 | Get Quote |

The discovery of mutations in the KRAS gene nearly four decades ago marked a pivotal moment in cancer research, identifying it as a key oncogene in many human cancers. However, KRAS was long considered "undruggable" due to its challenging molecular structure. The development of covalent inhibitors targeting the specific KRAS G12C mutation has represented a significant breakthrough. Sotorasib (LUMAKRAS®), the first FDA-approved KRAS G12C inhibitor, has paved the way for a new class of targeted therapies. This guide provides a detailed comparison between sotorasib and **RMC-4998**, a preclinical inhibitor with a distinct mechanism of action, offering insights for researchers and drug development professionals.

## **Mechanism of Action: A Tale of Two States**

The core difference between sotorasib and **RMC-4998** lies in which form of the KRAS G12C protein they target. The KRAS protein functions as a molecular switch, cycling between an active, GTP-bound state (RAS(ON)) that promotes cell growth signals, and an inactive, GDP-bound state (RAS(OFF)).[1] Oncogenic mutations like G12C disrupt this cycle, locking KRAS in a constitutively active state.[1][2]

Sotorasib: Targeting the Inactive State (RAS(OFF))

Sotorasib is a covalent inhibitor that specifically and irreversibly binds to the mutant cysteine-12 residue of KRAS G12C.[3][4] This binding occurs in a pocket (the switch-II pocket) that is accessible only when KRAS G12C is in its inactive, GDP-bound form.[2][5] By trapping the protein in this "off" state, sotorasib prevents it from being reactivated, thereby inhibiting



downstream oncogenic signaling through pathways like the MAPK cascade (RAF-MEK-ERK). [4][5]



Click to download full resolution via product page

**Caption:** Sotorasib covalently binds to inactive KRAS G12C(OFF).

**RMC-4998**: Targeting the Active State (RAS(ON))

In contrast, **RMC-4998** is an innovative "molecular glue" inhibitor that selectively targets the active, GTP-bound state of KRAS G12C.[6][7] It functions by forming a stable, high-affinity ternary complex (or "tri-complex") between the KRAS G12C(ON) protein and the intracellular chaperone protein, cyclophilin A (CYPA).[6][8] This tri-complex sterically blocks the interaction



of active KRAS with its downstream effector proteins, such as CRAF, thereby shutting down the oncogenic signaling cascade.[1][8] This novel mechanism does not require the inhibitor to bind KRAS G12C alone; instead, it remodels the surface of CYPA to create a new interface for high-affinity binding to active KRAS G12C.[8][9]



Click to download full resolution via product page

Caption: RMC-4998 forms a tri-complex with active KRAS G12C(ON) and CYPA.

## **Preclinical Performance**

Preclinical studies provide the foundational data on a drug's potency, selectivity, and in vivo activity. Both sotorasib and **RMC-4998** have demonstrated promising preclinical results.

Comparative Preclinical Data



| Parameter       | RMC-4998                                                                                        | Sotorasib                            | Reference  |
|-----------------|-------------------------------------------------------------------------------------------------|--------------------------------------|------------|
| Target          | Active KRAS G12C<br>(GTP-bound)                                                                 |                                      |            |
| Mechanism       | Tri-complex formation with CYPA                                                                 | Covalent inhibition                  | [4][8]     |
| IC50            | 28 nM (for tri-complex formation)                                                               | Data not specified in searches       | [6]        |
| In Vitro Effect | Inhibits ERK signaling, induces apoptosis, disrupts KRAS-CRAF interaction faster than sotorasib | Inhibits ERK<br>phosphorylation      | [6][8][10] |
| In Vivo Model   | NCI-H358 xenografts (mice)                                                                      | KRAS G12C tumor-<br>bearing mice     | [6][10]    |
| In Vivo Effect  | Inhibits tumor ERK phosphorylation, promotes tumor regression                                   | Durable complete tumor regression    | [6][10]    |
| Key Advantage   | Potential to overcome resistance to RAS(OFF) inhibitors by targeting the active state           | First-in-class<br>approved inhibitor | [11][12]   |

### **Experimental Protocols**

- RMC-4998 In Vivo Xenograft Study:
  - Model: Mice bearing NCI-H358 (human NSCLC cell line with KRAS G12C mutation)
     xenograft tumors.[6]
  - Treatment: RMC-4998 administered orally (p.o.) once daily at doses ranging from 10-200 mg/kg for a period of 28 days.[6]



 Endpoints: Tumor volume was measured to assess anti-tumor activity. Tumor tissue was analyzed for inhibition of ERK phosphorylation (a downstream biomarker) and induction of apoptosis to confirm the mechanism of action.



Click to download full resolution via product page

**Caption:** Workflow for assessing in vivo efficacy of KRAS inhibitors.

A key preclinical finding is that targeting the active GTP-bound state of KRAS G12C with **RMC-4998** led to a faster disruption of the interaction between KRAS G12C and its effector CRAF compared to inactive state inhibitors like sotorasib.[8] This suggests a potentially more rapid shutdown of oncogenic signaling.

# **Clinical Efficacy and Development**

Clinical trial data is essential for evaluating a drug's real-world performance in patients. Sotorasib has a well-documented clinical profile, while **RMC-4998** remains a preclinical compound, with its successor, RMC-6291, advancing to clinical trials.[8]

Sotorasib Clinical Data (CodeBreak Trials)

Sotorasib received accelerated FDA approval based on the results of the CodeBreaK 100 trial for adult patients with KRAS G12C-mutated locally advanced or metastatic non-small cell lung cancer (NSCLC) who have received at least one prior systemic therapy.[13][14]



| Trial                                       | Patient<br>Populatio<br>n                         | Objective<br>Respons<br>e Rate<br>(ORR) | Disease<br>Control<br>Rate<br>(DCR) | Median<br>Progressi<br>on-Free<br>Survival<br>(PFS) | Median<br>Overall<br>Survival<br>(OS)               | Referenc<br>e |
|---------------------------------------------|---------------------------------------------------|-----------------------------------------|-------------------------------------|-----------------------------------------------------|-----------------------------------------------------|---------------|
| CodeBrea<br>K 100<br>(Phase 2)              | previously treated NSCLC patients                 | 37.1%                                   | 80.6%                               | 6.8 months                                          | 12.5<br>months                                      | [12][15][16]  |
| CodeBrea<br>K 100 (2-<br>Year<br>Follow-up) | Previously<br>treated<br>NSCLC<br>patients        | 41%                                     | -                                   | 6.3 months                                          | 12.5<br>months<br>(32.5%<br>survival at<br>2 years) | [17][18]      |
| CodeBrea<br>K 200<br>(Phase 3)              | previously treated NSCLC patients (vs. Docetaxel) | 28.1%                                   | -                                   | 5.6 months                                          | 10.6<br>months                                      | [19]          |

Experimental Protocol (CodeBreaK 100): Eligible patients with advanced KRAS G12C-mutated solid tumors who had progressed on prior therapies were enrolled. Sotorasib was administered orally at a dose of 960 mg once daily. The primary endpoint was safety, with secondary endpoints including ORR and PFS.[10][20]

#### RMC-4998 and Successors Clinical Data

**RMC-4998** itself has not entered clinical trials. However, its successor, RMC-6291, which has a similar chemical structure and mechanism, has shown anti-tumoral efficacy in a Phase 1 trial in patients with KRAS G12C-mutated solid tumors, including those who had previously been treated with a KRAS G12C(OFF) inhibitor.[8][12] This provides a clinical proof-of-concept for the RAS(ON) inhibitor strategy.



# **Overcoming Resistance**

A significant challenge with targeted therapies is the development of resistance.[2] Tumors can develop resistance to sotorasib through various mechanisms. Because **RMC-4998** targets the active form of KRAS, it may circumvent some of these resistance pathways.

- Resistance to Sotorasib (RAS(OFF) Inhibitors): Resistance can emerge through new KRAS mutations or through the activation of bypass pathways that reactivate MAPK signaling upstream or downstream of KRAS.[2][11] Elevated expression of mutant KRAS in its active, GTP-bound form has also been proposed as a resistance mechanism, which would render RAS(OFF) inhibitors less effective.[21]
- Potential of RMC-4998 (RAS(ON) Inhibitors): By directly targeting the active KRAS G12C protein, RMC-4998 and its successors may be effective against tumors that have developed resistance to RAS(OFF) inhibitors through mechanisms that keep the KRAS protein in a persistently active state.[11][12] Preclinical data shows that RMC-4998 can induce tumor regression in a sotorasib-resistant xenograft model.[6]

## Conclusion

Sotorasib and **RMC-4998** represent two distinct and important strategies for inhibiting the KRAS G12C oncoprotein.

- Sotorasib is a clinically validated, first-in-class RAS(OFF) inhibitor that has established a
  new standard of care for previously treated KRAS G12C-mutated NSCLC. Its efficacy and
  safety profile are well-characterized through extensive clinical trials.[12][15]
- RMC-4998 is a preclinical RAS(ON) inhibitor with a novel tri-complex mechanism. Its key theoretical advantage is its ability to target the constitutively active form of KRAS, suggesting it may induce a more rapid and profound signaling shutdown and potentially overcome resistance to RAS(OFF) inhibitors.[6][8] The clinical development of its successor, RMC-6291, will be critical in validating this promising approach in patients.

For researchers and drug developers, the parallel advancement of both RAS(OFF) and RAS(ON) inhibitors provides a rich landscape for future therapeutic strategies, including potential combination therapies to create more durable responses and overcome the challenge of acquired resistance in KRAS-mutant cancers.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Structural perspectives on recent breakthrough efforts toward direct drugging of RAS and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 5. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Combining RAS(ON) G12C-selective inhibitor with SHP2 inhibition sensitises lung tumours to immune checkpoint blockade PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical remodeling of a cellular chaperone to target the active state of mutant KRAS -PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evolution of direct RAS inhibitors: from undruggable target to clinical breakthroughs PMC [pmc.ncbi.nlm.nih.gov]
- 10. KRASG12C Inhibition with Sotorasib in Advanced Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 11. RMC-4998 Drug Targets, Indications, Patents Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 12. KRAS G12C inhibitor combination therapies: current evidence and challenge PMC [pmc.ncbi.nlm.nih.gov]
- 13. Learning from sotorasib: risk of bias in confirmatory clinical studies of accelerated approved drugs and resolution strategies PMC [pmc.ncbi.nlm.nih.gov]
- 14. ilcn.org [ilcn.org]
- 15. pharmacytimes.com [pharmacytimes.com]



- 16. Amgen's Investigational KRAS G12C Inhibitor Sotorasib Demonstrated Rapid, Deep And Durable Responses In Previously Treated Patients With Advanced Non-Small Cell Lung Cancer [prnewswire.com]
- 17. patientpower.info [patientpower.info]
- 18. 2-Year Follow-up Shows Durable Responses With Sotorasib in KRAS G12C–Mutated Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 19. Matching-Adjusted Indirect Comparison of Sotorasib Versus Adagrasib in Previously Treated Advanced/Metastatic Non-Small Cell Lung Cancer Harboring KRAS G12C Mutation
   PMC [pmc.ncbi.nlm.nih.gov]
- 20. clinicaltrials.eu [clinicaltrials.eu]
- 21. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [A Comparative Guide to KRAS G12C Inhibitors: RMC-4998 vs. Sotorasib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615694#rmc-4998-vs-sotorasib-in-krasg12c-inhibition]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





